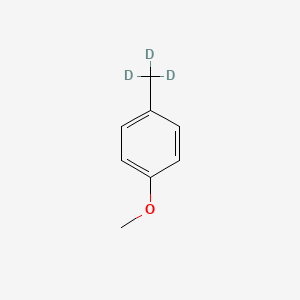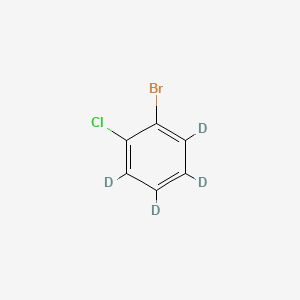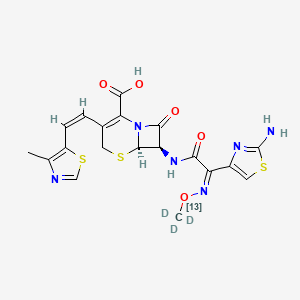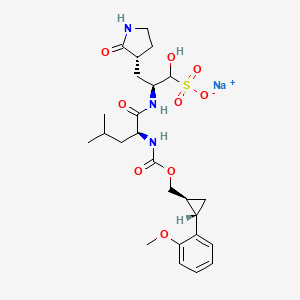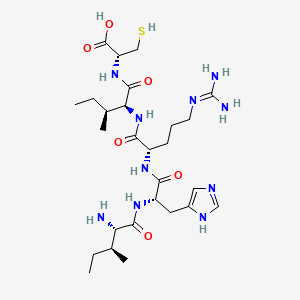
Ihric
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ihric is a penta-peptide compound that is positively correlated with hairpin DNA containing tetramer loops. This unique interaction makes this compound an important material in the field of surface plasmon resonance imaging (SPRi), where it is used as a sensing material for detecting volatile organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ihric involves the assembly of its peptide sequence, which is Ile-His-Arg-Ile-Cys. This process typically employs solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the coupling of the amino acid’s carboxyl group to the amine group of the growing chain, followed by deprotection steps to remove protecting groups from the amino acids’ side chains .
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ihric undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the histidine and arginine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to facilitate substitution reactions.
Major Products
The major products of these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
Ihric has a wide range of applications in scientific research:
Chemistry: Used as a sensing material in SPRi for detecting volatile organic compounds.
Biology: Studied for its interactions with hairpin DNA, which can have implications in genetic research and diagnostics.
Industry: Utilized in the development of biosensors and diagnostic tools
Mechanism of Action
Ihric exerts its effects primarily through its interaction with hairpin DNA. The peptide’s sequence allows it to bind selectively to the tetramer loops of hairpin DNA, enhancing the detection sensitivity in SPRi applications. This interaction is facilitated by hydrogen bonding and electrostatic interactions between the peptide and the DNA .
Comparison with Similar Compounds
Similar Compounds
Other Peptides: Similar peptides that interact with DNA, such as those containing arginine-rich sequences.
DNA-binding Proteins: Proteins like transcription factors that bind to specific DNA sequences.
Synthetic Oligonucleotides: Short DNA or RNA sequences designed to bind to specific DNA structures
Uniqueness
Ihric’s uniqueness lies in its specific sequence and structure, which allows for highly selective binding to hairpin DNA with tetramer loops. This selectivity makes it particularly valuable in SPRi applications, where precise detection of target molecules is crucial .
Properties
Molecular Formula |
C27H48N10O6S |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H48N10O6S/c1-5-14(3)20(28)24(40)35-18(10-16-11-31-13-33-16)23(39)34-17(8-7-9-32-27(29)30)22(38)37-21(15(4)6-2)25(41)36-19(12-44)26(42)43/h11,13-15,17-21,44H,5-10,12,28H2,1-4H3,(H,31,33)(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)(H4,29,30,32)/t14-,15-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
BHZLTZJRNJMINP-FPFZBJALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
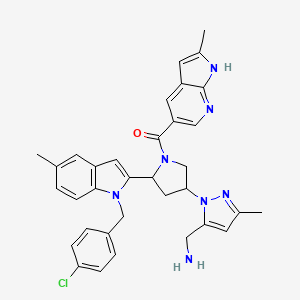
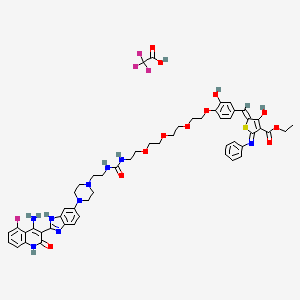

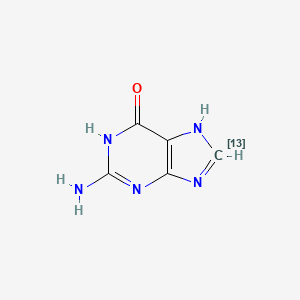
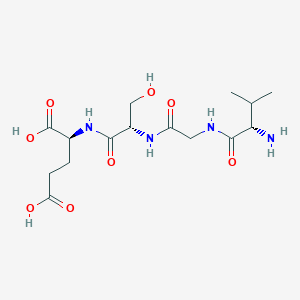
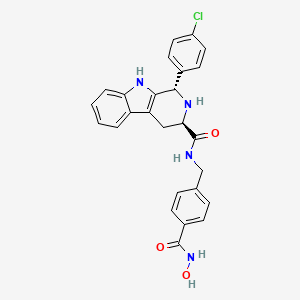
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)


